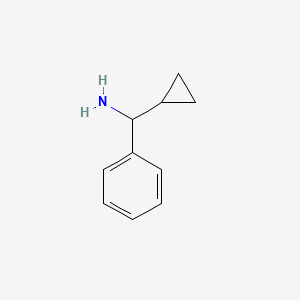

Cyclopropyl(phenyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRSQPUGEDLYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391007 | |

| Record name | cyclopropyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23459-38-3 | |

| Record name | cyclopropyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-1-phenylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-cyclopropyl(phenyl)methanamine hydrochloride chemical properties

An In-depth Technical Guide to (R)-cyclopropyl(phenyl)methanamine hydrochloride

Abstract

(R)-cyclopropyl(phenyl)methanamine hydrochloride is a chiral synthetic building block of significant interest in modern medicinal chemistry. Its rigid, three-dimensional structure, conferred by the cyclopropyl moiety, combined with the stereochemically defined benzylic amine, makes it a valuable component for introducing specific conformational constraints in drug candidates. This guide provides a comprehensive overview of its chemical properties, a robust method for its stereoselective synthesis, and a detailed analysis of its characterization. Furthermore, we explore its strategic application in drug discovery, particularly as a fragment in the design of targeted protein degraders, and discuss the well-established role of the cyclopropyl group in enhancing metabolic stability. This document is intended to serve as a technical resource for scientists engaged in the design and synthesis of novel therapeutics.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is foundational for all research and development activities. The nomenclature and key identifiers for the title compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (R)-cyclopropyl(phenyl)methanamine;hydrochloride | [1] |

| CAS Number | 1416450-04-8 | [1] |

| Molecular Formula | C₁₀H₁₄ClN | [1] |

| Molecular Weight | 183.68 g/mol | [1] |

| Canonical SMILES | C1CC1N.Cl | [1] |

| InChIKey | QTUNRTDRPMOQNG-PPHPATTJSA-N | [1] |

| Synonyms | (1R)-1-Cyclopropyl-1-phenylmethanamine HCl, (R)-alpha-Cyclopropylbenzylamine Hydrochloride | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The hydrochloride salt form confers crystalline properties and enhances aqueous solubility compared to the free base.

| Property | Value | Notes |

| Appearance | White to off-white solid | Expected form for a purified amine hydrochloride salt. |

| Melting Point | 237-238 °C | This reported value is for the racemic mixture (CAS 39959-72-3). The melting point of the pure (R)-enantiomer may differ. |

| Solubility | Not experimentally determined | As an amine salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol, and limited solubility in nonpolar aprotic solvents like hexanes. |

| pKa | 9.29 ± 0.10 (Predicted) | This is the predicted pKa of the conjugate acid (the ammonium ion), corresponding to the free base (CAS 23459-38-3). |

| XLogP3-AA | 1.6 (Free Base) | Computed partition coefficient for the free base, indicating moderate lipophilicity.[2] |

| Topological Polar Surface Area | 26 Ų (Free Base) | Computed for the free base, suggesting good potential for cell permeability.[2] |

Synthesis and Stereochemical Control

The utility of a chiral building block is contingent upon a reliable and scalable stereoselective synthesis. The preparation of (R)-cyclopropyl(phenyl)methanamine hydrochloride can be achieved via a diastereoselective addition to an imine derived from a chiral auxiliary, followed by removal of the auxiliary.

Synthetic Strategy and Workflow

The key challenge is the establishment of the desired (R) stereocenter. A proven strategy involves the condensation of benzaldehyde with a chiral amine, such as (R)-1-phenylethylamine, to form a chiral imine. Nucleophilic addition of a cyclopropyl group (e.g., from a Grignard reagent) proceeds with facial selectivity dictated by the existing stereocenter of the auxiliary. Subsequent hydrogenolysis removes the auxiliary, liberating the desired primary amine, which can then be isolated as the hydrochloride salt.

Caption: Use of a cyclopropyl group to block metabolism.

Application as a Chiral Building Block for Targeted Protein Degraders

(R)-cyclopropyl(phenyl)methanamine hydrochloride is listed by chemical suppliers as a "Protein Degrader Building Block". [3]This points to its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other molecular glues. These heterobifunctional molecules require a linker to connect a protein-of-interest (POI) binder to an E3 ubiquitin ligase binder. Chiral amines like this compound are ideal for creating rigid, well-defined linkers. The specific (R)-stereochemistry ensures a precise three-dimensional orientation of the linker, which is critical for forming a productive ternary complex (E3-ligase-PROTAC-POI) and inducing subsequent protein degradation.

Known and Potential Pharmacological Targets

While specific activity data for the title compound is not widely published, structurally related cyclopropylamines are known to interact with central nervous system (CNS) targets. For instance, [(1S,2S)-2-(2-fluorophenyl)cyclopropyl]methanamine is a known 5-HT₂ₐ receptor agonist. [4]This suggests that (R)-cyclopropyl(phenyl)methanamine and its derivatives could be valuable scaffolds for exploring therapies related to serotonin receptors or other neurological targets.

Safety and Handling

As a research chemical, (R)-cyclopropyl(phenyl)methanamine hydrochloride requires careful handling in a controlled laboratory environment.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Conclusion

(R)-cyclopropyl(phenyl)methanamine hydrochloride is a high-value chiral building block with compelling properties for drug discovery. Its synthesis, while requiring careful stereochemical control, is achievable through established methodologies. The compound's key features—a stereodefined benzylic amine and a metabolically robust cyclopropyl group—make it an attractive component for designing sophisticated molecules, particularly in the rapidly advancing field of targeted protein degradation. This guide provides the core technical information necessary for researchers to confidently incorporate this versatile building block into their synthetic and medicinal chemistry programs.

References

-

Supporting information - The Royal Society of Chemistry. Available at: [Link]

-

(R)-cyclopropyl(phenyl)methanamine hydrochloride | C10H14ClN | CID 45072325 - PubChem. Available at: [Link]

-

(R)-cyclopropyl(phenyl)methanamine | C10H13N | CID 7048376 - PubChem. Available at: [Link]

-

13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0239373) - NP-MRD. Available at: [Link]

- AU2021404731B2 - Synthesis method for cyclopropyl-containing chiral amine hydrochloride - Google Patents.

-

Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem. Available at: [Link]

-

(R)-Cyclopropyl(phenyl)methanamine hydrochloride, min 95%, 1 gram - CP Lab Safety. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Available at: [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - Beilstein Journals. Available at: [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed. Available at: [Link]

-

List of miscellaneous 5-HT2A receptor agonists - Wikipedia. Available at: [Link]

-

Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - ChemRxiv. Available at: [Link]

-

View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Available at: [Link]

Sources

- 1. (R)-cyclopropyl(phenyl)methanamine hydrochloride | C10H14ClN | CID 45072325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-cyclopropyl(phenyl)methanamine | C10H13N | CID 7048376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-cyclopropyl(phenyl)methanamine

Abstract

(S)-cyclopropyl(phenyl)methanamine is a valuable chiral building block in medicinal chemistry, recognized for its role in the synthesis of novel therapeutic agents.[1] The unique combination of a strained cyclopropane ring and a chiral benzylic amine moiety imparts conformational rigidity and specific stereochemical properties that are highly sought after in drug design. This guide provides a comprehensive technical overview of a robust asymmetric synthesis route for (S)-cyclopropyl(phenyl)methanamine, detailing the underlying chemical principles, a step-by-step experimental protocol, and rigorous methods for its characterization and enantiomeric purity assessment. This document is intended for researchers, chemists, and professionals in the field of drug development seeking both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of Chiral Cyclopropylamines

Cyclopropylamines are a class of compounds that have garnered significant interest in pharmaceuticals and agrochemicals.[1][2] The cyclopropyl group, a three-membered carbocycle, is a bioisostere for various functional groups and can introduce unique conformational constraints into a molecule, often leading to enhanced biological activity and improved metabolic stability. When the amine is attached to a stereocenter, as in (S)-cyclopropyl(phenyl)methanamine, the precise three-dimensional arrangement of the molecule becomes critical for its interaction with biological targets.

The synthesis of enantiomerically pure cyclopropylamines is therefore a crucial endeavor.[3][4][5] Traditional methods often yield racemic mixtures, requiring challenging and costly resolution steps. Modern asymmetric synthesis, however, allows for the direct formation of the desired enantiomer with high selectivity. This guide focuses on an established and reliable method: the diastereoselective synthesis using an N-sulfinyl imine chiral auxiliary, followed by its characterization.[6][7]

Asymmetric Synthesis Strategy: The Chiral Auxiliary Approach

The core of the selected synthetic strategy lies in the temporary installation of a chiral auxiliary to guide the stereochemical outcome of a key bond-forming reaction. The Ellman auxiliary, a tert-butanesulfinamide, is particularly effective for this purpose. The synthesis proceeds through three main stages: formation of a chiral N-sulfinyl imine, diastereoselective addition of a Grignard reagent to form the cyclopropane ring, and subsequent deprotection of the auxiliary to yield the target amine.

The causality behind this choice is rooted in the predictable stereochemical control exerted by the bulky tert-butylsulfinyl group. It effectively shields one face of the imine, directing the incoming nucleophile to the opposite face, thereby establishing the desired stereocenter with high diastereoselectivity.[6]

Caption: Overall workflow for the asymmetric synthesis.

Experimental Protocols & Methodologies

The protocols described herein are based on established methodologies and represent a self-validating system where the successful outcome of each step confirms the integrity of the process.[6][7]

Synthesis of Chiral N-Sulfinyl α-Chloro Ketimine (Intermediate C)

This step involves the condensation of a suitable ketone with the chiral auxiliary to form the key intermediate that will direct the stereochemistry of the cyclopropanation.

-

Protocol:

-

To a solution of α-chloroacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF), add (S)-(-)-2-methyl-2-propanesulfinamide ((S)-tert-butanesulfinamide, 1.05 eq).

-

Add a dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄, 1.5 eq).

-

Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by carefully adding brine.

-

Filter the resulting suspension through a pad of celite and extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-sulfinyl α-chloro ketimine.

-

Diastereoselective Synthesis of N-Sulfinyl Protected Amine (Intermediate D)

This is the critical stereochemistry-defining step. The Grignard reagent serves a dual purpose: acting as a base for the 1,3-dehydrohalogenation to form a cyclopropylideneamine intermediate, and as a nucleophile that adds to this intermediate.[6]

-

Protocol:

-

Dissolve the N-sulfinyl α-chloro ketimine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add phenylmagnesium chloride (PhMgCl, ~2.5 eq) solution dropwise, maintaining the temperature at -78 °C. The stoichiometry is critical, as 2 equivalents are consumed in the mechanism.[6]

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then warm to -40 °C and stir for an additional 4 hours.

-

Quench the reaction at -40 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by flash chromatography to yield the N-sulfinyl protected cyclopropylamine with high diastereoselectivity.

-

Deprotection to Yield (S)-cyclopropyl(phenyl)methanamine (Product E)

The final step involves the removal of the sulfinyl auxiliary under mild acidic conditions to liberate the free amine.

-

Protocol:

-

Dissolve the purified N-sulfinyl protected cyclopropylamine (1.0 eq) in methanol.

-

Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M, 2.0-3.0 eq) and stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with an aqueous sodium hydroxide (NaOH) solution to a pH > 12.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the final product, (S)-cyclopropyl(phenyl)methanamine, as an oil or solid.

-

| Step | Key Reagents | Typical Conditions | Typical Yield | Diastereomeric Ratio (dr) |

| 1 | α-chloroacetophenone, (S)-tert-butanesulfinamide, Ti(OEt)₄ | THF, reflux, 12-18h | 85-95% | N/A |

| 2 | N-Sulfinyl ketimine, Phenylmagnesium chloride | THF, -78°C to -40°C, 6h | 70-85% | >95:5 |

| 3 | N-Sulfinyl protected amine, HCl | Methanol, room temp, 1-2h | >95% | N/A |

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized compound.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the primary tool for structural verification. Expected signals include multiplets in the aromatic region (δ 7.2-7.4 ppm) corresponding to the phenyl group, a characteristic multiplet for the benzylic proton (CH-N), and complex multiplets in the upfield region (typically δ 0.3-1.0 ppm) for the diastereotopic protons of the cyclopropyl ring. The amine (NH₂) protons will appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Key signals include those for the aromatic carbons, the benzylic carbon attached to the nitrogen, and the distinct signals for the CH and CH₂ carbons of the cyclopropane ring.[8]

-

-

Mass Spectrometry (MS):

Enantiomeric Purity Determination

Determining the enantiomeric excess (ee) is critical for any asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for this analysis.[11][12]

-

Principle: Chiral HPLC utilizes a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). The enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have different binding energies. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[13] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds, including amines.[12]

Caption: Principle of enantiomer separation by Chiral HPLC.

-

Sample Chiral HPLC Protocol:

-

Column: A polysaccharide-based CSP such as Chiralcel OD-H or Chiralpak AD-H.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine, DEA) is often added to improve peak shape for basic analytes. A typical mobile phase could be Hexane/Isopropanol/DEA (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 220 nm or 254 nm.

-

Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

-

| Parameter | Condition |

| Instrument | Standard HPLC System |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Heptane / Ethanol / Diethylamine (95 / 5 / 0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV, 220 nm |

| Expected Outcome | Baseline separation of (S) and (R) enantiomers |

Conclusion

This guide has outlined a robust and highly diastereoselective method for the synthesis of (S)-cyclopropyl(phenyl)methanamine, a key chiral intermediate for pharmaceutical research. By leveraging a well-established chiral auxiliary strategy, this protocol provides a reliable pathway to obtaining the target molecule with excellent enantiomeric purity. The detailed characterization methods, particularly the use of NMR for structural confirmation and chiral HPLC for stereochemical validation, form an integral part of the workflow, ensuring the quality and integrity of the final product. The principles and protocols presented here offer a solid foundation for researchers and scientists engaged in the synthesis of complex, stereochemically defined molecules.

References

-

De Kimpe, N., et al. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters, 9(2), 187-190. [Link][6][7]

-

National Center for Biotechnology Information (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. PubChem. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link][1]

-

ACS Publications. Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides. Organic Letters. [Link][2]

- Giezinterlaken, H. (1986). Process for the manufacture of cyclopropylamine.

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

-

Aggarwal, V. K., et al. (2002). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications. [Link][3]

-

Zhang, X. P., et al. (2022). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. National Institutes of Health. [Link][4]

-

Aggarwal, V. K., et al. (2003). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry. [Link][5]

-

The Royal Society of Chemistry. (2016). Supporting Information. [Link][14]

-

ResearchGate. (A) Ti‐catalyzed cyclopropanol and cyclopropylamine synthesis from... | Download Scientific Diagram. [Link]

-

National Center for Biotechnology Information. Cyclopropyl(phenyl)methanamine. PubChem. [Link][9]

-

National Institutes of Health. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

-

National Center for Biotechnology Information. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. [Link][15]

-

PrepChem.com. Synthesis of 1-(phenylmethyl)-N-cyclopropyl-3-pyrrolidinemethanamine. [Link]

-

KU ScholarWorks. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

-

National Institutes of Health. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. [Link]

-

National Center for Biotechnology Information. Biocatalytic Synthesis Using Self‐Assembled Polymeric Nano‐ and Microreactors. [Link][16]

-

MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. [Link][17]

-

The Royal Society of Chemistry. (2016). Supporting information. [Link][8]

-

National Center for Biotechnology Information. (R)-cyclopropyl(phenyl)methanamine. PubChem. [Link]

-

Sahin, E., et al. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. ResearchGate. [Link][18]

-

National Center for Biotechnology Information. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. [Link][19]

-

Cambridge Open Engage. (2025). Synthesis of 2-C-cyclopropyl-D-erythritol-2,4-cyclopyrophosphate, a radical clock to study the enzymatic mechanism of IspG. ChemRxiv. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Collection - Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides - Organic Letters - Figshare [acs.figshare.com]

- 3. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. This compound | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C10H13N) [pubchemlite.lcsb.uni.lu]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. rsc.org [rsc.org]

- 15. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biocatalytic Synthesis Using Self‐Assembled Polymeric Nano‐ and Microreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural and Conformational Analysis of α-Cyclopropylbenzylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the structural and conformational analysis of α-cyclopropylbenzylamine, a chiral amine incorporating both a rigid, strained cyclopropyl moiety and a flexible benzyl group. As a molecule with significant stereoelectronic complexity, a multi-pronged analytical approach is essential for a complete understanding of its three-dimensional structure and dynamic behavior. This document details an integrated methodology combining X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. Each section provides not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to apply these techniques to novel small molecules.

Introduction: The Structural Significance of α-Cyclopropylbenzylamine

α-Cyclopropylbenzylamine presents a fascinating case study in conformational analysis. The molecule's structure is defined by the interplay between three key components:

-

The Chiral Center: The benzylic carbon atom (α-carbon) is a stereocenter, meaning the molecule exists as a pair of enantiomers. The spatial arrangement of substituents around this center is fundamental to its chemical and biological properties.

-

The Cyclopropyl Group: This highly strained, three-membered ring possesses unique electronic properties. Its "Walsh" orbitals can engage in π-type interactions, influencing the conformation and reactivity of adjacent groups.[1] Sterically, it is a rigid and demanding substituent.

-

The Benzyl Group: The phenyl ring attached to the chiral center introduces aromaticity and the potential for various non-covalent interactions. Rotation around the Cα-C(ipso) and Cα-N single bonds allows the molecule to adopt multiple conformations.

Understanding the preferred spatial arrangement (conformation) of these groups is critical. Low potential energy barriers in similar molecules like benzylamine mean that several conformational forms can easily interconvert.[2] These preferences are governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding (e.g., N-H···π interactions), and hyperconjugation. The dominant conformers in solution or the solid state will dictate the molecule's reactivity, receptor binding affinity, and metabolic profile.

This guide outlines a validated workflow to elucidate this complex structural landscape.

Caption: High-level workflow for comprehensive structural analysis.

Solid-State Analysis via Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure in the solid state.[3][4] It reveals precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the most stable conformation within the crystal lattice.

Causality Behind Experimental Choices

Obtaining a high-quality single crystal is often the rate-limiting step.[4] For a primary amine like α-cyclopropylbenzylamine, forming a salt (e.g., hydrochloride or hydrobromide) is a proven strategy. The introduction of ionic character and strong hydrogen bond donors/acceptors significantly increases the likelihood of forming a well-ordered crystal lattice compared to the neutral free base.[3][5] The choice of solvent is critical; a solvent system from which the salt has moderate solubility is required to allow for slow crystal growth.

Experimental Protocol: Crystallization of α-Cyclopropylbenzylamine HCl

-

Salt Formation:

-

Dissolve 100 mg of purified α-cyclopropylbenzylamine in 2 mL of diethyl ether in a clean vial.

-

Slowly add a 2 M solution of HCl in diethyl ether dropwise while stirring until a white precipitate is observed and the solution becomes slightly acidic (test with pH paper).

-

Isolate the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Crystal Growth (Slow Evaporation):

-

Prepare a saturated solution of the α-cyclopropylbenzylamine HCl salt in a suitable solvent. Good starting points include ethanol, methanol, or a mixture like ethanol/water.

-

Filter the solution through a syringe filter into a clean, small vial.

-

Cover the vial with a cap, and pierce the cap with a needle to allow for very slow evaporation of the solvent.

-

Place the vial in a vibration-free location and let it stand for several days to weeks.[3]

-

-

Data Collection and Structure Refinement:

-

Carefully select a well-formed, single crystal and mount it on a goniometer.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Process the diffraction data and solve the structure using appropriate software (e.g., SHELX).

-

Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

-

Data Presentation: Expected Structural Parameters

While a public crystal structure for α-cyclopropylbenzylamine is not available, the following table presents expected bond lengths and angles based on known values for similar molecular fragments. This serves as a template for presenting experimental results.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |

| Bond Lengths (Å) | |||||

| Cα-N | Cα | N | ~1.47 Å | ||

| Cα-C(ipso) | Cα | C(ipso) | ~1.51 Å | ||

| Cα-C(cyclo) | Cα | C(cyclo) | ~1.50 Å | ||

| C-C (phenyl average) | C | C | ~1.39 Å | ||

| C-C (cyclopropyl average) | C | C | ~1.51 Å | ||

| Bond Angles (°) | |||||

| N-Cα-C(ipso) | N | Cα | C(ipso) | ~111° | |

| N-Cα-C(cyclo) | N | Cα | C(cyclo) | ~110° | |

| C(ipso)-Cα-C(cyclo) | C(ipso) | Cα | C(cyclo) | ~112° | |

| Key Torsion Angle (°) | |||||

| N-Cα-C(ipso)-C(ortho) | N | Cα | C(ipso) | C(ortho) | Conformation-dependent |

Solution-State Analysis via NMR Spectroscopy

NMR spectroscopy is the most powerful tool for studying the structure and conformational dynamics of molecules in solution.[6][7] Through-bond (J-couplings) and through-space (Nuclear Overhauser Effect, NOE) correlations provide a detailed picture of the molecule's average conformation and the rates of exchange between different conformers.[4]

Causality Behind Experimental Choices

A multi-dimensional NMR approach is necessary to unravel the complex conformational equilibrium.

-

1D ¹H and ¹³C NMR: Provide the fundamental chemical shift and coupling constant information, confirming the basic structure.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, essential for assigning signals within the benzyl and cyclopropyl spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling unambiguous assignment of the carbon spectrum.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone of conformational analysis. It detects protons that are close in space (< 5 Å), regardless of their bonding connectivity.[8][9] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for 3D structure determination.[4] For molecules in the molecular weight range of α-cyclopropylbenzylamine, NOESY is the preferred experiment.[4]

Caption: Step-by-step workflow for NMR-based conformational analysis.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of α-cyclopropylbenzylamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a spectrometer (≥400 MHz recommended).

-

2D Homonuclear (COSY) Acquisition: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H coupling correlations.

-

2D Heteronuclear (HSQC) Acquisition: Acquire a gradient-selected HSQC spectrum to correlate ¹H and ¹³C chemical shifts.

-

2D NOESY Acquisition:

-

Acquire a phase-sensitive 2D NOESY spectrum.

-

Key Parameter - Mixing Time (d8): This is the duration during which NOE transfer occurs. For a small molecule like α-cyclopropylbenzylamine, a mixing time in the range of 500-800 ms is a good starting point. It may be necessary to acquire spectra at several mixing times to monitor the NOE buildup.[4]

-

Ensure an adequate relaxation delay (d1) of at least 1.5 times the longest T₁ relaxation time to allow for full magnetization recovery between scans.

-

Data Interpretation: Hypothetical NOESY Results

The key to the conformational analysis lies in identifying NOEs between the distinct moieties of the molecule. The most stable conformers of benzylamine derivatives often feature a gauche or anti arrangement around the Cα-N bond.[2] We can predict which NOEs would be observed for different rotamers around the Cα-C(ipso) bond.

Hypothetical NOESY Spectrum Analysis:

| Observed NOE Cross-Peak | Implication |

| Hα ↔ H(ortho) | This is a strong, expected correlation and serves as a reference. It confirms the proximity of the benzylic proton to the ortho protons of the phenyl ring. |

| Hα ↔ H(cyclopropyl) | Correlations between the benzylic proton and specific protons on the cyclopropyl ring will define the orientation of the cyclopropyl group relative to the rest of the molecule. |

| NH₂ ↔ H(ortho) | An observable NOE between the amine protons and the ortho protons would suggest a conformation where the amino group is folded back towards the phenyl ring, potentially stabilized by an N-H···π interaction.[2] This is a critical indicator of a specific folded conformation. |

| NH₂ ↔ H(cyclopropyl) | A correlation between the amine protons and the cyclopropyl protons would indicate a conformation where the amino group is oriented towards the cyclopropyl ring, likely driven by steric avoidance of the phenyl group. |

By analyzing the presence and relative intensities of these key cross-peaks, a 3D model of the dominant solution-state conformation can be constructed.

In Silico Analysis via Computational Modeling

Quantum mechanical (QM) calculations provide a powerful complementary tool to experimental methods.[7][10] They allow for the exploration of the entire conformational space and provide quantitative estimates of the relative energies of different conformers and the barriers to their interconversion.[11][12]

Causality Behind Experimental Choices

Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for molecules of this size.[10]

-

Functional Selection: The M06-2X functional is highly recommended for this type of analysis. It is specifically parameterized to accurately model non-covalent interactions, such as the N-H···π and dispersion forces that are crucial in determining the conformational preferences of α-cyclopropylbenzylamine.[13]

-

Basis Set Selection: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style basis set like aug-cc-pVTZ provides sufficient flexibility to accurately describe the electron density and interactions. The inclusion of diffuse functions (+) is important for modeling non-covalent interactions.

-

Methodology: A Potential Energy Surface (PES) scan is the ideal method. This involves systematically rotating one or more key dihedral angles (e.g., N-Cα-C(ipso)-C(ortho)) and calculating the energy at each step. This maps out the energy landscape, revealing the low-energy minima (stable conformers) and the transition states (rotational barriers) that separate them.[6]

Protocol: DFT Potential Energy Surface (PES) Scan

-

Input Structure Generation: Build an initial 3D structure of α-cyclopropylbenzylamine.

-

Geometry Optimization: Perform a full geometry optimization of the initial structure using the chosen level of theory (e.g., M06-2X/6-311+G(d,p)).

-

PES Scan Setup:

-

Define the dihedral angle to be scanned. The most informative angle is typically N-Cα-C(ipso)-C(ortho), as this describes the rotation of the benzyl group relative to the amine.

-

Set the scan parameters: e.g., from -180° to +180° in 10° increments.

-

At each step of the scan, the defined dihedral angle is held fixed while all other geometric parameters are allowed to relax to their minimum energy. This is known as a "relaxed" PES scan.

-

-

Execution and Analysis:

-

Run the calculation using a QM software package (e.g., Gaussian, ORCA).

-

Plot the relative energy versus the dihedral angle to visualize the conformational energy profile.

-

Identify the energy minima from the scan. Perform full, unconstrained geometry optimizations starting from these points to locate the precise structures of the stable conformers.

-

Perform frequency calculations on the optimized conformers to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

-

Data Presentation: Predicted Conformational Energetics

The PES scan results can be summarized in a table and a plot.

Caption: Energy relationship between stable conformers and the transition state.

| Conformer | N-Cα-C(ipso)-C(ortho) Dihedral (°) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K | Key Feature |

| A | ~60 | 0.00 | ~75% | Gauche; potential N-H···π interaction |

| B | ~180 | ~0.85 | ~25% | Anti; sterically minimized |

| TS | ~120 | ~4.50 | - | Rotational Barrier (eclipsed interaction) |

Note: The values above are representative and hypothetical for illustrative purposes. The rotational barrier for the related benzyl radical is ~11-12 kcal/mol, providing a useful point of comparison.[14][15]

Synthesis and Conclusion

By integrating the precise, static picture from X-ray crystallography with the dynamic, solution-state ensemble from NMR spectroscopy and the energetic landscape from computational modeling, a holistic and self-validating understanding of α-cyclopropylbenzylamine's structure is achieved. The solid-state structure provides a benchmark for the lowest energy conformation, while NMR confirms which conformers are populated in solution and at what relative ratios. Computational modeling provides the theoretical underpinning, explaining why certain conformers are preferred and quantifying the energy barriers between them. This rigorous, multi-faceted approach is essential for any research or development program where the three-dimensional structure of a molecule is a critical determinant of its function.

References

-

Title: Intramolecular Hydrogen Bonds and Conformational Properties of Benzylamine Source: ResearchGate URL: [Link]

-

Title: Variations in Rotational Barriers of Allyl and Benzyl Cations, Anions, and Radicals Source: PubMed URL: [Link]

-

Title: Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines Source: ResearchGate URL: [Link]

-

Title: Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance Source: Frontiers in Chemistry URL: [Link]

-

Title: Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines Source: Nature Protocols URL: [Link]

-

Title: Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents Source: Royal Society of Chemistry URL: [Link]

-

Title: Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model Source: ACS Publications URL: [Link]

- Title: Process for preparing Benzylamine salts Source: Google Patents URL

- Title: Process for the preparation of benzylamine salts Source: Google Patents URL

-

Title: Guide for crystallization Source: University of Angers URL: [Link]

-

Title: NOESY and ROESY Source: University of Connecticut URL: [Link]

-

Title: NMR Spectroscopy: a Tool for Conformational Analysis Source: AUREMN URL: [Link]

-

Title: Conformational analysis of small molecules: NMR and quantum mechanics calculations Source: ScienceDirect URL: [Link]

-

Title: In NMR spectroscopy, what is NOESY, and how is it used to determine spatial relationships in molecules? Source: Proprep URL: [Link]

-

Title: Benchmarking Quantum Mechanical Levels of Theory for Valence Parametrization in Force Fields Source: ChemRxiv URL: [Link]

-

Title: The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors Source: Longdom Publishing URL: [Link]

-

Title: Benchmarking Quantum Mechanical Levels of Theory for Valence Parametrization in Force Fields Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 5.4: NOESY Spectra Source: Chemistry LibreTexts URL: [Link]

-

Title: 7.3: Two Dimensional Homonuclear NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: 2D NMR and conformational analysis of a prototype anti-tumour steroidal ester Source: PubMed URL: [Link]

-

Title: QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOUNDS Source: CUNY Academic Works URL: [Link]

-

Title: Conformational Searching with Quantum Mechanics Source: PubMed URL: [Link]

-

Title: Variations in Rotational Barriers of Allyl and Benzyl Cations, Anions, and Radicals Source: ResearchGate URL: [Link]

Sources

- 1. Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine rea ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04344K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. unifr.ch [unifr.ch]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]

- 6. auremn.org.br [auremn.org.br]

- 7. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. proprep.com [proprep.com]

- 9. longdom.org [longdom.org]

- 10. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Benchmarking Quantum Mechanical Levels of Theory for Valence Parametrization in Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academicworks.cuny.edu [academicworks.cuny.edu]

- 14. researchgate.net [researchgate.net]

- 15. Variations in Rotational Barriers of Allyl and Benzyl Cations, Anions, and Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopropyl(phenyl)methanamine CAS number and molecular formula

Abstract

This technical guide provides a comprehensive overview of Cyclopropyl(phenyl)methanamine, a valuable building block in medicinal chemistry. The document details its core chemical identity, physicochemical properties, and established synthetic methodologies. Particular emphasis is placed on the strategic importance of the cyclopropyl-benzylamine scaffold in drug design, exploring its role in enhancing metabolic stability and modulating pharmacological activity. Safety protocols, handling procedures, and characterization data are also discussed to provide a complete operational profile for laboratory and developmental use.

Core Compound Identification

This compound is a primary amine featuring a phenyl group and a cyclopropyl group attached to the same carbon atom. This unique structural arrangement imparts a combination of rigidity and lipophilicity that has proven highly advantageous in the design of bioactive molecules.

| Identifier | Value | Source |

| CAS Number | 23459-38-3 | [1] |

| Molecular Formula | C₁₀H₁₃N | [2] |

| IUPAC Name | This compound | [2] |

| Common Synonyms | α-Cyclopropylbenzylamine, 1-Cyclopropyl-1-phenylmethanamine | [3] |

| Molecular Weight | 147.22 g/mol | [2] |

| InChIKey | UCRSQPUGEDLYSH-UHFFFAOYSA-N | [1] |

Physicochemical and Computed Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below. These values are primarily computationally derived and serve as a reliable guide for experimental design.

| Property | Value | Interpretation & Significance |

| XLogP3 | 1.6 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | The TPSA is below the 140 Ų threshold often associated with good oral bioavailability, suggesting this molecule has the potential to be well-absorbed. |

| Hydrogen Bond Donors | 1 | The primary amine group can act as a hydrogen bond donor, facilitating interactions with biological targets like enzymes and receptors. |

| Hydrogen Bond Acceptors | 1 | The nitrogen atom can also accept a hydrogen bond, contributing to its binding profile. |

| Rotatable Bonds | 2 | The low number of rotatable bonds indicates conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target. |

Data sourced from PubChem CID 3281515.[1][2]

Synthesis and Mechanistic Considerations

The most direct and common laboratory-scale synthesis of this compound is the reductive amination of its corresponding ketone precursor, cyclopropyl phenyl ketone. This method is widely employed due to its operational simplicity and the commercial availability of the starting materials.

Synthetic Pathway: Reductive Amination

The overall transformation involves two key steps that are often performed in a one-pot procedure: the formation of an imine intermediate followed by its reduction to the final amine.

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Design

-

Choice of Amine Source : Ammonia is the most direct nitrogen source for producing the primary amine. It is typically used in the form of ammonium acetate or a solution of ammonia in an alcohol, which serve as both the amine source and a buffer to maintain a weakly acidic pH.

-

pH Control : The reaction is typically run under weakly acidic conditions (pH 5-6). This is a critical parameter. In highly acidic conditions, the amine starting material is protonated and non-nucleophilic. In basic or neutral conditions, the initial nucleophilic attack on the carbonyl is efficient, but the subsequent dehydration of the hemiaminal intermediate to the imine is slow as it is acid-catalyzed.

-

Selection of Reducing Agent : The choice of reducing agent is crucial for the success of a one-pot reaction. The agent must be mild enough to selectively reduce the imine intermediate in the presence of the starting ketone.

-

Sodium Cyanoborohydride (NaBH₃CN) : A classic choice, it is effective at the slightly acidic pH required for imine formation and is less reactive towards ketones and aldehydes.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A milder and less toxic alternative to NaBH₃CN, it has become the reagent of choice for many reductive aminations.[4] It is moisture-sensitive but highly efficient and selective.

-

Catalytic Hydrogenation : This method, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, is also effective. However, it requires specialized hydrogenation equipment and may not be compatible with other reducible functional groups in more complex molecules.

-

Exemplary Laboratory Protocol (Adapted from General Procedures)

Disclaimer: This protocol is an illustrative example based on standard reductive amination procedures. Researchers should consult primary literature and conduct appropriate risk assessments before proceeding.

-

Reaction Setup : To a round-bottom flask charged with a magnetic stir bar, add cyclopropyl phenyl ketone (1.0 eq). Dissolve the ketone in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).

-

Amine Addition : Add ammonium acetate (approx. 3-5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the initial equilibrium formation of the imine.

-

Reduction : Cool the reaction mixture in an ice bath. Slowly add sodium triacetoxyborohydride (approx. 1.5 eq) portion-wise, monitoring for any exotherm.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.

-

Workup : Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude oil is typically purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons : A multiplet in the range of δ 7.20-7.40 ppm , integrating to 5H, corresponding to the protons of the monosubstituted benzene ring.

-

Benzylic Proton (-CH-) : A multiplet (likely a doublet of doublets) for the single proton attached to both the phenyl and cyclopropyl rings. Its position is difficult to predict precisely but would likely be downfield due to the adjacent phenyl ring and nitrogen atom.

-

Cyclopropyl Protons : The most characteristic feature will be the highly shielded (upfield) signals from the cyclopropyl ring protons. Due to the ring's magnetic anisotropy, these protons experience a shielding effect.

-

One multiplet for the single proton on the carbon adjacent to the benzylic carbon.

-

Two distinct multiplets for the four protons on the other two cyclopropyl carbons, appearing in the range of δ 0.50-1.00 ppm . The complex splitting patterns arise from geminal and cis/trans vicinal couplings.

-

¹³C NMR Spectroscopy

-

Aromatic Carbons : Signals in the typical aromatic region (δ 125-145 ppm ). This would include four distinct signals: one quaternary carbon (ipso-carbon) and three CH carbons.

-

Benzylic Carbon (-CH-) : A signal for the carbon atom bonded to the phenyl, cyclopropyl, and amine groups.

-

Cyclopropyl Carbons : Two signals in the upfield region (δ 5-20 ppm ), characteristic of the strained cyclopropane ring carbons.

Applications in Drug Discovery and Medicinal Chemistry

The cyclopropyl-benzylamine scaffold is a "privileged" motif in medicinal chemistry. Its value stems from the unique properties conferred by the cyclopropyl group.

Caption: Key advantages of incorporating a cyclopropyl group in drug design.

-

Metabolic Stability : The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl groups. This makes the moiety resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation. Replacing a metabolically vulnerable group (like an isopropyl or ethyl group) with a cyclopropyl ring can significantly increase a drug's half-life.

-

Enhanced Potency : The rigid structure of the cyclopropyl ring can lock a molecule into a specific conformation that is optimal for binding to a biological target. This pre-organization reduces the entropic penalty of binding, often leading to increased potency.

-

CNS-Targeting Drugs : The this compound scaffold and its derivatives are particularly prevalent in the design of agents targeting the central nervous system (CNS). They have been investigated as selective agonists or antagonists for various receptors, including:

-

Serotonin (5-HT) Receptors : Derivatives have been designed as selective 5-HT₂C receptor agonists for potential use in treating CNS disorders.[6]

-

Dopamine Receptors : The scaffold has been explored for developing ligands targeting dopamine receptors, which are implicated in conditions like schizophrenia and Parkinson's disease.

-

Safety, Handling, and Storage

This compound is classified as acutely toxic and requires careful handling in a laboratory setting.

-

GHS Hazard Statements :

-

H301 (Toxic if swallowed) [2]

-

-

Precautionary Statements :

-

P264 : Wash skin thoroughly after handling.

-

P270 : Do not eat, drink or smoke when using this product.

-

P301 + P316 : IF SWALLOWED: Get emergency medical help immediately.

-

P405 : Store locked up.

-

P501 : Dispose of contents/container to an approved waste disposal plant.

-

-

Handling : Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its defining features—a rigid cyclopropyl group and a versatile primary amine—provide a powerful platform for developing next-generation therapeutics, particularly in the challenging field of neuroscience. A thorough understanding of its synthesis, properties, and the rationale behind its use is essential for any researcher aiming to leverage this valuable scaffold in drug discovery and development.

References

-

PrepChem.com . Synthesis of 1-(phenylmethyl)-N-cyclopropyl-3-pyrrolidinemethanamine. Available from: [Link]

-

The Royal Society of Chemistry . Supporting information. Available from: [Link]

-

ResearchGate . (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Available from: [Link]

-

National Center for Biotechnology Information . Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Available from: [Link]

-

PubChem . This compound. Available from: [Link]

- Google Patents. Preparation of alpha-cyclopropyl carbonyl-2-benzyl-fluorobenzyl halogen.

-

The Royal Society of Chemistry . Supporting Information. Available from: [Link]

- Google Patents. Process for manufacturing cyclopropylamine.

- Google Patents. Process for the manufacture of cyclopropylamine.

-

Organic Chemistry Portal . Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

PubChem . (R)-cyclopropyl(phenyl)methanamine. Available from: [Link]

Sources

- 1. This compound | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploration of Cyclopropyl(phenyl)methanamine Derivatives and Analogs

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, pharmacology, and therapeutic potential of cyclopropyl(phenyl)methanamine derivatives and their analogs. We will delve into the nuanced interplay between the unique structural characteristics of the cyclopropylamine moiety and its impact on biological activity, offering field-proven insights into the exploration of this important chemical scaffold.

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The this compound core is a fascinating structural motif that marries the rigidity and unique electronic properties of a cyclopropane ring with the aromatic nature of a phenyl group and the basicity of a primary amine. The inherent strain in the three-membered cyclopropane ring, with bond angles compressed to approximately 60°, significantly influences its chemical reactivity and conformational preferences.[1] This strained ring system imparts a pseudo-unsaturated character, allowing it to engage in electronic interactions with biological targets. When appended to a phenylmethanamine scaffold, the cyclopropyl group introduces conformational constraints that can enhance binding affinity and selectivity for specific receptors or enzymes.[2]

The versatility of this scaffold is evident in its presence in a wide array of biologically active compounds, including antidepressants, antiviral agents, and anticancer drugs.[1] Its derivatives have been successfully developed as monoamine oxidase (MAO) inhibitors, serotonin 5-HT2C receptor agonists, and lysine-specific demethylase (LSD1) inhibitors, highlighting its privileged nature in drug discovery.[3][4][5] This guide will explore the key aspects of this scaffold, from its synthesis to its diverse pharmacological applications and metabolic considerations.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached through various methodologies, each with its own advantages and considerations regarding stereocontrol and substituent compatibility. A general overview of common synthetic routes is presented below.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound analogs, starting from a substituted benzaldehyde. This multi-step process allows for the introduction of diversity at various points.

Caption: Generalized synthetic workflow for this compound derivatives.

Key Synthetic Methodologies

Several powerful synthetic transformations are employed to construct the cyclopropylamine core.[6]

-

Cyclopropanation of Alkenes: This is a widely used method where a substituted styrene is reacted with a carbene or carbenoid source. The use of diazo compounds, such as ethyl diazoacetate, in the presence of a transition metal catalyst (e.g., copper or rhodium complexes) is a common approach.[4] The choice of catalyst and ligands can influence the stereoselectivity of the cyclopropanation.

-

Kulinkovich Reaction: This reaction allows for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. The resulting cyclopropanol can then be converted to the corresponding amine.

-

Simmons-Smith Reaction: This classic method involves the reaction of an alkene with diiodomethane and a zinc-copper couple to form the cyclopropane ring. While reliable, its functional group tolerance can be a limitation.

-

Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the cyclopropane ring.

-

Curtius or Hofmann Rearrangement: These rearrangements can be used to convert a cyclopropanecarboxylic acid derivative (e.g., an acyl azide or an amide) into the corresponding primary amine with the loss of one carbon atom.

Exemplary Experimental Protocol: Synthesis of (±)-trans-2-(5-Fluoro-2-methoxyphenyl)cyclopropyl)methanamine

This protocol is adapted from the synthesis of a fluorinated cyclopropylmethylamine derivative and serves as a practical example.[4]

Step 1: Olefin Synthesis (Wittig Reaction)

-

To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of n-butyllithium in hexanes dropwise.

-

Stir the resulting orange-red solution at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add a solution of 5-fluoro-2-methoxybenzaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired styrene derivative.

Step 2: Cyclopropanation

-

To a solution of the styrene derivative in dichloromethane, add copper(II) acetylacetonate.

-

Heat the mixture to reflux and add a solution of ethyl diazoacetate in dichloromethane dropwise over 2 hours.

-

Continue to reflux for an additional 4 hours after the addition is complete.

-

Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the cyclopropanecarboxylate as a mixture of cis and trans isomers.

Step 3: Conversion to the Amine

-

Hydrolyze the cyclopropanecarboxylate using aqueous sodium hydroxide in methanol.

-

Acidify the reaction mixture and extract the cyclopropanecarboxylic acid.

-

Convert the carboxylic acid to the corresponding acyl azide, which is then subjected to a Curtius rearrangement by heating in a suitable solvent (e.g., toluene), followed by acidic workup to yield the primary amine.

Pharmacological Applications and Structure-Activity Relationships

The this compound scaffold has been successfully exploited to develop potent and selective ligands for a variety of biological targets.

Monoamine Oxidase (MAO) Inhibition

Cyclopropylamines are a well-established class of mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters.[3] The antidepressant drug tranylcypromine is a classic example.

Mechanism of Action: The inhibition of MAO by cyclopropylamines is irreversible. The strained cyclopropyl ring facilitates a single-electron transfer (SET) to the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to the opening of the cyclopropane ring and the formation of a covalent adduct with the flavin moiety.[3] This covalent modification permanently inactivates the enzyme.

Caption: Metabolic bioactivation pathway of the cyclopropylamine moiety.

Medicinal Chemistry Strategies to Mitigate Bioactivation:

-

Steric Hindrance: Introducing bulky substituents near the cyclopropylamine group can sterically shield it from the active site of metabolizing enzymes.

-

Electronic Modification: Altering the electronic properties of the molecule by introducing electron-withdrawing groups can decrease the propensity for oxidation.

-

Blocking Metabolic Soft Spots: Substitution on the cyclopropane ring, for example with a methyl group or fluorine atom, can block sites of oxidation and improve metabolic stability. [7]* Scaffold Hopping: In cases where the bioactivation risk cannot be mitigated, replacing the cyclopropylamine moiety with a non-bioactivatable isostere, such as a gem-dimethyl group, may be necessary. [7]

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its unique combination of structural rigidity and reactivity has enabled the development of potent and selective modulators of various biological targets. Future research in this area will likely focus on:

-

Expansion to New Targets: Exploring the utility of this scaffold for other CNS targets, such as dopamine and opioid receptors, where preliminary studies have shown promise. [8][9]* Fine-Tuning of Pharmacokinetic Properties: Further optimization of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to develop drug candidates with improved safety profiles and in vivo efficacy.

-

Asymmetric Synthesis: Development of more efficient and scalable enantioselective synthetic routes to access single enantiomers, which often exhibit improved potency and reduced off-target effects. [10] In conclusion, the this compound core represents a valuable and versatile platform in medicinal chemistry. A thorough understanding of its synthesis, structure-activity relationships, and metabolic liabilities is essential for harnessing its full therapeutic potential. This guide provides a foundational framework for researchers to navigate the exploration of this privileged scaffold in their drug discovery endeavors.

References

- Hena Gardarsdottir.

- cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed.

- Advances in the Synthesis of Cyclopropylamines.

- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Mechanisms of trovafloxacin hepatotoxicity: Studies of a model cyclopropylamine-containing system.

- In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity.

- Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. PubMed.

- Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.

- 2-Phenylcyclopropylmethylamine (PCPMA)

- Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

- Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed.

Sources

- 1. longdom.org [longdom.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Cyclopropyl(phenyl)methanamine IUPAC name and synonyms

An In-Depth Technical Guide to Cyclopropyl(phenyl)methanamine: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

Within the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone of rational drug design. Among these, the cyclopropyl group stands out for its unique conformational and electronic properties, which can profoundly influence the metabolic stability, potency, and overall pharmacological profile of a drug candidate.[1][2] This guide focuses on This compound , a versatile chemical scaffold that marries the rigidity and metabolic resistance of the cyclopropyl moiety with the aromatic interactions of a phenyl ring.

As a senior application scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this valuable building block. We will move beyond simple data recitation to explore the causality behind its synthesis, the nuances of its chemical character, and its proven applications in the development of novel therapeutics. This document is designed to serve as both a foundational reference and a practical guide for those looking to leverage the advantageous properties of the this compound core in their research endeavors.

Chemical Identity: Nomenclature and Structure

The precise identification of a chemical entity is paramount for reproducible science. This compound, in its racemic form, is systematically named according to IUPAC conventions. However, the presence of a stereocenter means it exists as a pair of enantiomers, which often exhibit different pharmacological activities.

The IUPAC name for the parent structure is This compound .[3] This name clearly defines the connectivity: a methanamine unit substituted with both a cyclopropyl and a phenyl group on the same carbon atom.

Due to its chirality, the specific stereoisomers are designated as:

-

(R)-cyclopropyl(phenyl)methanamine [4]

-

(S)-cyclopropyl(phenyl)methanamine

A clear understanding of its various identifiers is crucial when sourcing materials or searching literature.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 23459-38-3 (racemate) | [5][6][7] |

| Molecular Formula | C₁₀H₁₃N | [3][4] |

| Molecular Weight | 147.22 g/mol | [4][8] |

| Synonyms | α-Cyclopropylbenzylamine, 1-Cyclopropyl-1-phenylmethanamine | [3][6][9] |

Physicochemical and Computed Properties

The physical and chemical properties of this compound dictate its behavior in both synthetic reactions and biological systems. The combination of a lipophilic phenyl ring and a basic amine group, constrained by the cyclopropyl moiety, results in a unique profile summarized below.

| Property | Value | Description |

| XLogP3 | 1.6 | A measure of lipophilicity, indicating moderate solubility in organic solvents.[4] |

| Topological Polar Surface Area | 26 Ų | Suggests good potential for oral bioavailability and cell permeability.[4] |

| Physical Form | Liquid (at room temp.) | As reported by commercial suppliers for the racemic mixture.[5] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | Recommended for maintaining chemical stability and preventing degradation.[5] |

Synthesis and Mechanistic Considerations: The Kulinkovich-Szymoniak Reaction

The efficient construction of the cyclopropylamine core is a key challenge for chemists. While several methods exist, the titanium-mediated coupling of nitriles with Grignard reagents, known as the Kulinkovich-Szymoniak reaction, offers a direct and elegant route.[10] This method is particularly valuable as it utilizes readily available starting materials.

The causality behind this reaction's success lies in the cooperative action of a titanium(II) species and a Lewis acid. The titanium reagent mediates the coupling of the Grignard reagent to the nitrile, forming a titanacyclopropane intermediate. The Lewis acid, typically BF₃·OEt₂, is crucial for facilitating the subsequent steps that lead to the primary amine.[10]

Reaction Mechanism Workflow

Caption: Proposed mechanism of the Kulinkovich-Szymoniak reaction for primary cyclopropylamine synthesis.

Detailed Experimental Protocol

This protocol is adapted from the general method described by Bertus and Szymoniak for the synthesis of primary cyclopropylamines.[10]

-

Reactor Setup: Under an inert nitrogen atmosphere, add titanium(IV) isopropoxide (1.1 mmol) to anhydrous THF (10 mL) in a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel.

-

Formation of Titanium Complex: Cool the solution to -78°C (dry ice/acetone bath). Add ethylmagnesium bromide (2.2 mmol, 3.0 M solution in diethyl ether) dropwise over 10 minutes. The solution will typically change color, indicating the formation of the active titanium complex. Stir for an additional 10 minutes.

-

Substrate Addition: Add benzonitrile (1.0 mmol) to the reaction mixture, followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 mmol).

-